molecular formula C7H3ClFNO3 B6315675 4-Chloro-2-fluoro-5-nitrobenzaldehyde CAS No. 1639298-89-7

4-Chloro-2-fluoro-5-nitrobenzaldehyde

Cat. No. B6315675
CAS RN: 1639298-89-7
M. Wt: 203.55 g/mol
InChI Key: IMOCVQHHADWLQG-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-nitrobenzaldehyde is an organic compound with the CAS Number: 1639298-89-7 . It has a molecular weight of 203.56 . It is used as an important organic intermediate for synthesizing medicines and pesticides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H . The InChI key is IMOCVQHHADWLQG-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

This compound is used as an important raw material and intermediate in organic synthesis. It can be involved in various chemical reactions due to its functional groups, which allow for further modifications and derivatizations .

Pharmaceuticals

It serves as an intermediate in the pharmaceutical industry. The presence of chloro, fluoro, and nitro groups can be crucial for the synthesis of various pharmaceutical compounds .

Safety and Hazards

The safety data sheet for 4-Chloro-2-fluoro-5-nitrobenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-chloro-2-fluoro-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCVQHHADWLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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